Decabromodiphenyl ether

概要

説明

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992)

Polybrominated diphenyl ethers (PBDEs) are flame-retardant chemicals that are added to plastics and foam products to make them difficult to burn. There are different kinds of PBDEs; some have only a few bromine atoms attached, while some have as many as ten bromine attached to the central molecule. PBDEs exist as mixtures of similar chemicals called congeners. Because they are mixed into plastics and foams rather than bound to them, PBDEs can leave the products that contain them and enter the environment.

Polybrominated biphenyls (PBBs) are manufactured chemicals. They are added to the plastics used to make products like computer monitors, televisions, textiles, plastic foams, etc. to make them difficult to burn. PBBs can leave these plastics and find their way into the environment. PBBs are usually colorless to off-white solids. PBBs are mixtures of brominated biphenyl compounds known as congeners.

作用機序

Decabromodiphenyl ether (decaBDE) is a member of the Poly Brominated Diphenyl Ether family (PBDEs) and is a highly persistent flame retardant known for its environmental persistence and potential health risks .

Target of Action

DecaBDE is primarily targeted at reducing the risk of fire in various consumer products. It is used as a highly brominated flame retardant additive in the plastic and textile industry . It is also known to interact with thyroid hormone receptors (TRs), thyroid binding globulin (TBG), transthyretin (TTR), and related enzymes .

Mode of Action

DecaBDE works by reducing the flammability of materials. It is always used in conjunction with antimony trioxide in polymers . DecaBDE debrominates into lower brominated diphenyl ethers, and these congeners are more toxic, bio-accumulative, and persistent in nature .

Biochemical Pathways

DecaBDE undergoes phototransformation in various media, including n-hexane, MeOH:H2O, and simulated seawater . The transformation follows pseudo-first-order kinetics, with debromination, hydroxylation, and chlorination being the main mechanisms . The compound-specific stable isotope analysis has been used to investigate these phototransformation mechanisms .

Pharmacokinetics

DecaBDE is extremely persistent, highly capable of bioaccumulation and food web bio magnification, and capable of long-distance transport . Little is known about the kinetics of pbdes, especially the highly brominated bde congeners .

Result of Action

DecaBDE is recognized as a hazardous and persistent pollutant . It has potential health risks due to its environmental persistence. The single congener of decaBDE, BDE-209, makes up over 90% of the market . It is now banned after being listed in pops chemicals by the stockholm convention .

Action Environment

DecaBDE is widely detected in the environment . Its phototransformation mechanisms vary in different media, with degradation rate in the following order: n-hexane > simulated seawater > MeOH:H2O . This suggests that environmental factors significantly influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Decabromodiphenyl ether is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan . Then, it is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .

Cellular Effects

Polybrominated diphenyl ethers (PBDEs) inhibit protein expression or accelerate protein degradation and increase membrane permeability and the release of Cl−, Na+, NH4+, arabinose, proteins, acetic acid, and oxalic acid . Pbdes increase the amounts of K+, Mg2+, PO43−, SO42−, and NO3− assimilated .

Molecular Mechanism

This compound undergoes debromination in the presence of microbe and zero-valent iron . The metabolites of PBDEs compete with thyroid hormones to bind to thyroid hormone receptors (TR) and thyroid hormone transport proteins .

Temporal Effects in Laboratory Settings

The degree of light exposure and delayed biodegradation processes can influence its persistence . The Deca Bromodiphenyl Ether (decaBDE) is extremely persistent, highly capable of bioaccumulation and food web bio magnification, and capable of long-distance transport .

Dosage Effects in Animal Models

In a study in which male and female Spartan rats were administered a single dose of either 2 mg L-1 or 48.2 mg L-1 commercial decaBDE by inhalation for 1 hour, all of the animals survived .

Metabolic Pathways

This compound is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan, and then, it is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .

生物活性

Decabromodiphenyl ether (BDE209) is a prominent member of the polybrominated diphenyl ether (PBDE) family, widely utilized as a flame retardant in various industrial applications. Its increasing prevalence in human serum and environmental matrices has raised significant concerns regarding its biological activity, particularly its endocrine-disrupting and potential carcinogenic effects. This article aims to provide a comprehensive overview of the biological activity of BDE209, synthesizing findings from multiple studies and case analyses.

BDE209 is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant. However, its persistence in the environment and tendency to bioaccumulate pose serious ecological and health risks. BDE209 has been detected in diverse environmental compartments, including air, water, soil, and biota, leading to widespread human exposure through dietary sources and consumer products .

| Property | Value |

|---|---|

| Molecular Formula | C12H4Br10O |

| Molecular Weight | 959.7 g/mol |

| Boiling Point | 360 °C |

| Solubility | Low solubility in water |

| Persistence | High |

Endocrine Disruption

BDE209's structural similarity to thyroid hormones raises concerns about its potential to disrupt endocrine functions. Studies have demonstrated that BDE209 can interfere with the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone levels. For instance, exposure to BDE209 has been linked to decreased levels of thyroxine (T4) in various animal models .

Key Findings:

- Thyroid Hormone Disruption: BDE209 reduces deiodinase type II (Dio2) activity in human glial cells while upregulating Dio1 in hepatocytes .

- Carcinogenic Potential: Evidence suggests that BDE209 may contribute to thyroid tumorigenesis through mechanisms involving DNA methylation and oxidative stress .

Developmental Neurotoxicity

Research indicates that BDE209 may induce developmental neurotoxicity, affecting cognitive and motor functions. In rodent studies, chronic exposure has been associated with impaired learning and memory capabilities .

Case Study - Rat Model:

- Study Design: Rats were administered BDE209 at doses of 100 mg/kg/day for 90 days.

- Results: Induction of hepatic cytochromes (CYP2B1, CYP3A1) was observed alongside histological alterations in the liver and thyroid .

Liver Toxicity

BDE209 exposure has also been linked to liver toxicity characterized by histopathological changes and altered liver enzyme activities. The compound appears to activate nuclear receptors such as PXR, leading to increased expression of cytochrome P450 enzymes involved in drug metabolism .

Table 2: Summary of Biological Effects of BDE209

| Biological Activity | Effect | Reference |

|---|---|---|

| Endocrine Disruption | Thyroid hormone alteration | |

| Developmental Neurotoxicity | Impaired cognitive function | |

| Liver Toxicity | Histological changes |

The mechanisms underlying the biological activity of BDE209 are complex and multifaceted. Key pathways include:

- Thyroid Hormone Disruption: BDE209 interferes with hormone synthesis and metabolism through direct receptor binding and modulation of deiodinase activity.

- Oxidative Stress: The compound induces reactive oxygen species (ROS) production via cytochrome P450 activation, contributing to cellular damage and potential carcinogenesis .

- Epigenetic Modifications: Evidence suggests that BDE209 may induce hypermethylation of genes involved in thyroid hormone regulation, further complicating its toxicological profile .

科学的研究の応用

Chemical Properties and Structure

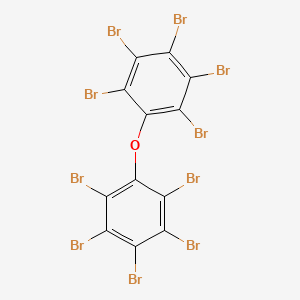

Decabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with a total of ten bromine atoms attached. This structure contributes to its high thermal stability and effectiveness as a flame retardant. The molecular formula is C12H2Br10O, and it is classified under the polybrominated diphenyl ethers (PBDEs) family.

Industrial Applications

- Electronics :

- Textiles :

- Construction Materials :

Environmental Impact and Regulations

Despite its effectiveness as a flame retardant, DecaBDE has raised environmental concerns due to its persistence and potential for bioaccumulation. It was designated as a persistent organic pollutant under the Stockholm Convention in 2009. Regulatory measures have been implemented in various regions to limit its use due to associated health risks, prompting shifts towards alternative flame retardants .

Case Study 1: Use in Electronics Manufacturing

A study conducted on the use of DecaBDE in electronics manufacturing highlighted its prevalence in circuit boards. The research indicated that while DecaBDE effectively reduces flammability, it also poses risks of leaching into the environment during product lifecycle stages such as disposal or recycling .

Case Study 2: Textile Treatment

Research on the application of DecaBDE in textiles showed that treated fabrics significantly reduce fire hazards but may release brominated compounds into indoor environments over time. This raises concerns about indoor air quality and potential health effects for occupants .

Data Table: Applications of this compound

| Industry | Application Type | Common Products | Environmental Concerns |

|---|---|---|---|

| Electronics | Circuit boards | Televisions, computers | Leaching during disposal |

| Textiles | Upholstery treatment | Carpets, mattresses | Indoor air quality issues |

| Construction | Fire-resistant materials | Insulation foams, wood composites | Bioaccumulation risks |

Scientific Research Insights

Recent studies have explored the toxicological effects of DecaBDE on various biological systems. Research indicates potential endocrine-disrupting properties and links to thyroid dysfunctions . Furthermore, investigations into its environmental fate have revealed that DecaBDE can degrade into lower-brominated compounds under certain conditions, which may pose additional risks to ecosystems .

化学反応の分析

Oxidative Degradation

One of the primary chemical reactions involving decabromodiphenyl ether is its oxidative degradation. Research indicates that BDE-209 can be effectively oxidized using potassium permanganate () in a sulfuric acid medium. This reaction leads to the formation of various intermediate products, including pentabromophenol and hydroxylated polybrominated diphenyl ethers.

-

Reaction Pathways : The oxidative degradation primarily involves:

-

Cleavage of the ether bond to form pentabromophenol.

-

Direct oxidation of the benzene ring, resulting in hydroxylated products.

-

The reaction kinetics typically follow pseudo-first-order kinetics, with temperature and water content influencing the reaction rate; higher temperatures accelerate the reaction while increased water content decelerates it .

Anaerobic Degradation

Under anaerobic conditions, this compound undergoes reductive debromination. Studies have shown that BDE-209 can degrade into octa- and nonabromodiphenyl ether congeners when subjected to anaerobic microbial processes. This degradation process can be significantly enhanced by the presence of microbial primers.

-

Key Findings :

Bioremediation Techniques

Recent advancements in bioremediation techniques have shown promise in enhancing the degradation of this compound through microbial electricity generation systems. These systems stimulate microbial activity, leading to improved degradation rates of BDE-209 under controlled conditions.

-

Microbial Fuel Cells : In studies utilizing microbial fuel cells, the introduction of electrodes has been found to enhance the anaerobic degradation of BDE-209 by providing necessary electron acceptors for microbial respiration .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Pseudo-first-order rate constant (oxidative) | (with primers) |

| Pseudo-first-order rate constant (anaerobic) | Reduced by 50% without primers |

特性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHGLZMJPXIBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br10O, C12 Br10O | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020376 | |

| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decabromodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 425 °C | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0 | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible) | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported., The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day., DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow prisms from toluene, White powder | |

CAS No. |

1163-19-5 | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decabromodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentabromophenyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N80BQ29A0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Decabromodiphenyl ether?

A1: this compound has the molecular formula C12Br10O and a molecular weight of 959.2 g/mol. []

Q2: What are the analytical methods used to detect and quantify this compound?

A2: Common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS), often with electron capture negative ionization (ECNI) for enhanced sensitivity. High-performance liquid chromatography (HPLC) is also utilized. [, , ]

Q3: How stable is this compound under environmental conditions?

A3: While this compound is considered relatively persistent, research suggests it can undergo debromination, especially under solar irradiation, leading to the formation of lower brominated polybrominated diphenyl ethers (PBDEs). [, , ]

Q4: How does this compound enter the environment?

A4: Unintended release during manufacturing, leaching from products, and improper disposal contribute to its environmental presence, particularly near production facilities. [, ]

Q5: What is the evidence for long-range atmospheric transport of this compound?

A5: Sediment core analysis from lakes across North America reveals the presence of BDE-209 in recent sediment layers, with fluxes decreasing with increasing latitude, suggesting atmospheric transport. [, ]

Q6: How does this compound impact aquatic ecosystems?

A6: Studies show toxic effects on both phytoplankton and zooplankton. Notably, intermediate degradation products exhibit higher toxicity than the parent compound. [, ]

Q7: Does this compound bioaccumulate in organisms?

A7: Research on marine polychaete worms indicates that while BDE-209 can bioaccumulate, its bioavailability is influenced by sediment characteristics and the presence of other PBDE congeners. []

Q8: What are the potential health concerns associated with this compound exposure?

A8: Studies suggest potential links to endocrine disruption, developmental neurotoxicity, and hepatotoxicity. [, , , ]

Q9: How does this compound interact with the thyroid system?

A9: Recent research suggests that long-term exposure to BDE-209 may inhibit thyroid receptor beta (TRβ) expression and function, potentially contributing to thyroid dysfunction and tumorigenesis. []

Q10: Does this compound undergo metabolic transformation in living organisms?

A10: Yes, studies show that this compound can undergo debromination in various species, including mice, rats, and fish, leading to the formation of lower brominated PBDEs. [, , , ]

Q11: What are the potential effects of this compound on the liver?

A11: In vitro studies on rat liver cells indicate that exposure to BDE-209 can induce oxidative stress, mitochondrial dysfunction, and cell death, highlighting its hepatotoxic potential. []

Q12: What are some alternatives to this compound?

A12: Alternatives include other brominated flame retardants like decabromodiphenyl ethane (DBDPE) and non-halogenated options like organophosphorus compounds and intumescent systems. [, , ]

Q13: What are the challenges in replacing this compound?

A13: Factors include the established use of this compound, cost considerations, and the performance of alternatives in specific applications. []

Q14: Are there ways to remediate this compound contamination?

A14: Research suggests that phytoremediation, potentially enhanced by the introduction of specific microbes, could be a viable strategy for remediating contaminated sediments. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。